molecular formula C19H20O9 B587821 Demethyl Naproxen Acyl-|A-D-glucuronide CAS No. 91488-21-0

Demethyl Naproxen Acyl-|A-D-glucuronide

Cat. No.: B587821
CAS No.: 91488-21-0
M. Wt: 392.36
InChI Key: IPKOMFMTOUPAMM-YUAHOQAQSA-N
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Description

Demethyl Naproxen Acyl-|A-D-glucuronide is a compound with the molecular formula C19H20O9 . It has a molecular weight of 392.4 g/mol . The IUPAC name for this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)acetyl]oxyoxane-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the following SMILES notation: COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O[C@H]3C@@HC(=O)O)O)O)O .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 392.4 g/mol, an XLogP3-AA of 1, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 9, a rotatable bond count of 6, an exact mass of 392.11073221 g/mol, a monoisotopic mass of 392.11073221 g/mol, a topological polar surface area of 143 Ų, a heavy atom count of 28, a formal charge of 0, and a complexity of 568 .

Scientific Research Applications

Metabolism and Conjugation Pathways

  • Biliary Metabolite Formation : Research has identified Demethyl Naproxen Acyl-β-D-glucuronide as a novel biliary metabolite in rats. This compound, formed via acyl glucuronidation of 6-O-desmethylnaproxen, is part of the complex metabolism of naproxen, highlighting its significant role in drug detoxification and elimination processes (Jaggi et al., 2002).

  • Enzymatic Inhibition and Interaction : Another study explored the reversible inhibition of human carboxylesterases by acyl glucuronides, including that of Demethyl Naproxen. This interaction suggests a potential for drug-drug interactions and emphasizes the importance of understanding these metabolites in drug metabolism (Inoue et al., 2013).

  • Synthesis and Characterization : Efforts in synthetic chemistry have enabled the preparation of Demethyl Naproxen Acyl-β-D-glucuronide and similar metabolites. These syntheses facilitate the study of their biological roles and pharmacokinetic properties, contributing to the understanding of NSAID metabolism (Lahmann et al., 2004).

Toxicological and Pharmacokinetic Insights

  • Cytotoxicity and Genotoxicity : Investigations into the cytotoxic and genotoxic effects of acyl glucuronides, including Demethyl Naproxen Acyl-β-D-glucuronide, revealed that these metabolites do not significantly contribute to toxicity in cellular models. This research helps clarify the safety profile of naproxen metabolites (Koga et al., 2011), (Miyashita et al., 2014).

  • Biodegradation and Environmental Impact : The study of naproxen's biodegradation by freshwater algae underlines the ecological aspects of pharmaceutical pollutants. These findings highlight the potential of bioremediation strategies to mitigate environmental exposure to naproxen and its metabolites (Ding et al., 2017).

Mechanism of Action

Target of Action

Demethyl Naproxen Acyl-β-D-glucuronide is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). The primary targets of Naproxen are the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

Naproxen, and by extension, Demethyl Naproxen Acyl-β-D-glucuronide, works by inhibiting the activity of the COX enzymes, thereby reducing the production of prostaglandins. This results in decreased inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This impacts various downstream effects such as vasodilation, pain sensation, and the inflammatory response .

Result of Action

The overall result of the action of Demethyl Naproxen Acyl-β-D-glucuronide is a reduction in inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis .

Biochemical Analysis

Biochemical Properties

Demethyl Naproxen Acyl-|A-D-glucuronide is involved in the metabolism of carboxylic acid-containing drugs in both animals and humans . It forms 1-β- O -acyl-glucuronide ester derivatives, often referred to as ‘acyl glucuronides’, that circulate in plasma before being excreted in urine and bile . Unlike other types of glucuronides, which are generally unreactive, acyl glucuronides exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety .

Cellular Effects

It is known that acyl glucuronides, including this compound, can covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications can potentially alter cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to covalently modify biological molecules . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, such as the -OH, -NH 2, and -SH groups of proteins, or by glycation of protein -NH 2 residues .

Temporal Effects in Laboratory Settings

It is known that acyl glucuronides, including this compound, are inherently unstable under physiological conditions . This instability can lead to significant challenges in assessing their safety and long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolism of carboxylic acid-containing drugs . This metabolic pathway involves the formation of acyl glucuronides, which can interact with various enzymes and cofactors .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)acetyl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O9/c1-26-12-5-4-10-6-9(2-3-11(10)8-12)7-13(20)27-19-16(23)14(21)15(22)17(28-19)18(24)25/h2-6,8,14-17,19,21-23H,7H2,1H3,(H,24,25)/t14-,15-,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKOMFMTOUPAMM-YUAHOQAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747475
Record name 1-O-[(6-Methoxynaphthalen-2-yl)acetyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91488-21-0
Record name 1-O-[(6-Methoxynaphthalen-2-yl)acetyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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